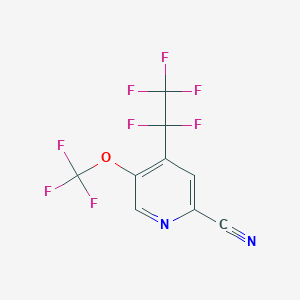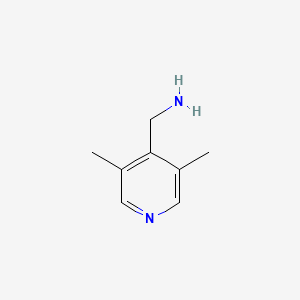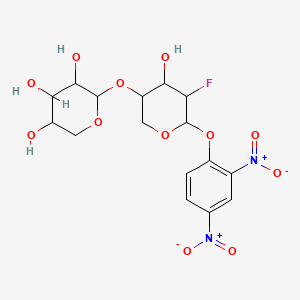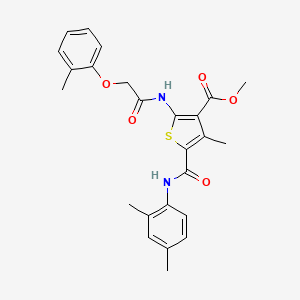
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-: is a chemical compound with the molecular formula C8H3F8N2O It is characterized by the presence of a pyridine ring substituted with a carbonitrile group, a pentafluoroethyl group, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with appropriate substituents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Substituted products with different nucleophiles replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development:
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards the targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
- 2-Pyridinecarbonitrile, 4-(trifluoromethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(methoxy)-
Uniqueness: The uniqueness of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- lies in the combination of its substituents. The presence of both pentafluoroethyl and trifluoromethoxy groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
1408279-60-6 |
|---|---|
Fórmula molecular |
C9H2F8N2O |
Peso molecular |
306.11 g/mol |
Nombre IUPAC |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H2F8N2O/c10-7(11,8(12,13)14)5-1-4(2-18)19-3-6(5)20-9(15,16)17/h1,3H |
Clave InChI |
UFEPGFHJWYRTGO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1C(C(F)(F)F)(F)F)OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)

![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)




![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)



